4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid
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Overview
Description
4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid is a chemical compound with significant potential in various fields of research. It is known for its unique structure, which combines a pyrrolidine ring, a sulfonyl group, and a nicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid typically involves multiple steps. One common method starts with the preparation of 4-(Pyrrolidinylsulfonyl)phenylboronic acid, which is then coupled with a nicotinic acid derivative under specific reaction conditions. The reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The nitro group in the nicotinic acid moiety can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonyl group may yield sulfone derivatives, while reduction of the nitro group may produce amine derivatives.
Scientific Research Applications
4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application, but may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidinylsulfonyl)phenylboronic acid: Shares the pyrrolidinylsulfonyl group but differs in the boronic acid moiety.
Nicotinic acid derivatives: Compounds with similar nicotinic acid structures but different substituents.
Uniqueness
4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a nicotinic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
4-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)15-11-17-7-6-14(15)12-4-3-5-13(10-12)23(21,22)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCRYTCVFVUCTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692795 |
Source
|
Record name | 4-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-10-9 |
Source
|
Record name | 4-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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